2,4-Dihydroxybenzoyl chloride
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Overview
Description
2,4-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 4 locations on the benzene ring, and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzoyl chloride can be synthesized from 2,4-dihydroxybenzoic acid through a reaction with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Acylation Reactions: It can acylate other compounds, introducing the 2,4-dihydroxybenzoyl group into the molecule.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of this compound from 2,4-dihydroxybenzoic acid.
Dimethylformamide (DMF): Acts as a catalyst in the synthesis reaction.
Nucleophiles (Amines, Alcohols): React with this compound to form various derivatives.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acylated Compounds: Formed by acylation reactions with other molecules.
Scientific Research Applications
2,4-Dihydroxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxybenzoyl Chloride
- 2,5-Dihydroxybenzoyl Chloride
- 2,6-Dihydroxybenzoyl Chloride
- 3,4-Dihydroxybenzoyl Chloride
- 3,5-Dihydroxybenzoyl Chloride
Uniqueness
2,4-Dihydroxybenzoyl chloride is unique due to the specific positioning of the hydroxyl groups at the 2 and 4 locations on the benzene ring. This positioning influences its reactivity and the types of derivatives it can form. Compared to other dihydroxybenzoyl chlorides, it may exhibit different chemical properties and applications .
Properties
CAS No. |
57438-38-7 |
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Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2,4-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H |
InChI Key |
AJKGBJQEFCGNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)Cl |
Origin of Product |
United States |
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